molecular formula C22H24O5 B3830638 Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate CAS No. 7472-83-5

Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate

Cat. No.: B3830638
CAS No.: 7472-83-5
M. Wt: 368.4 g/mol
InChI Key: GUJPBXVQEMZFLL-UHFFFAOYSA-N
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Description

Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate is an organic compound with the molecular formula C22H24O5 It is a diethyl ester derivative of malonic acid, featuring a 3-oxo-1,3-diphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate can be synthesized through the Michael addition reaction. This involves the addition of malonic esters to benzalacetophenone using chiral phase transfer catalysts derived from proline, mandelic acid, or tartaric acid under mild phase transfer conditions . The reaction typically yields good enantioselectivity and appreciable chemical yields.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate undergoes various chemical reactions, including:

    Michael Addition: This is the primary reaction used in its synthesis, where malonic esters add to α,β-unsaturated carbonyl compounds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of ester groups.

    Reduction and Oxidation: The carbonyl group in the 3-oxo-1,3-diphenylpropyl moiety can be reduced or oxidized under appropriate conditions.

Common Reagents and Conditions

    Michael Addition: Chiral phase transfer catalysts, mild phase transfer conditions.

    Substitution Reactions: Nucleophiles such as amines or alcohols.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Michael Addition: Enantiomerically pure or enantio-enriched tricarbonyl Michael adducts.

    Substitution Reactions: Substituted malonate derivatives.

    Reduction: Reduced alcohol derivatives.

    Oxidation: Oxidized ketone or carboxylic acid derivatives.

Scientific Research Applications

Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate primarily involves its role as a Michael donor in addition reactions. The compound’s malonate ester group acts as a nucleophile, attacking electron-deficient olefins to form carbon-carbon bonds. This reaction is facilitated by chiral phase transfer catalysts, which enhance enantioselectivity and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate is unique due to its specific 3-oxo-1,3-diphenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in enantioselective synthesis and the formation of complex organic molecules.

Properties

IUPAC Name

diethyl 2-(3-oxo-1,3-diphenylpropyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-3-26-21(24)20(22(25)27-4-2)18(16-11-7-5-8-12-16)15-19(23)17-13-9-6-10-14-17/h5-14,18,20H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJPBXVQEMZFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322760
Record name Diethyl (3-oxo-1,3-diphenylpropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7472-83-5
Record name NSC401994
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (3-oxo-1,3-diphenylpropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate
Reactant of Route 2
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Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate

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